molecular formula C5H10O B1231688 2-Methyl-2-buten-1-OL CAS No. 497-02-9

2-Methyl-2-buten-1-OL

Cat. No.: B1231688
CAS No.: 497-02-9
M. Wt: 86.13 g/mol
InChI Key: NEJDKFPXHQRVMV-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

2-Methyl-2-buten-1-OL plays a significant role in biochemical reactions, particularly in the synthesis of isoprenoids. It interacts with several enzymes, including prenyltransferases, which catalyze the transfer of prenyl groups to acceptor molecules. This interaction is crucial for the biosynthesis of important biomolecules such as cholesterol, ubiquinone, and dolichol . The nature of these interactions involves the formation of prenylated proteins, which are essential for various cellular functions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the prenylation of proteins, which is a post-translational modification that regulates the activity and localization of proteins within the cell . This modification can impact cell signaling pathways, such as the Ras and Rho pathways, which are involved in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with prenyltransferases, leading to the prenylation of target proteins. This process involves the transfer of a prenyl group from this compound to a cysteine residue on the target protein, resulting in the formation of a thioether bond . This modification can alter the protein’s function, localization, and interactions with other biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been observed to affect cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and changes in metabolic activity . Threshold effects have been observed, with certain dosages leading to significant changes in cellular function and overall health.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the mevalonate pathway, which is responsible for the biosynthesis of isoprenoids . It interacts with enzymes such as HMG-CoA reductase and farnesyl pyrophosphate synthase, which are key regulators of this pathway. These interactions can affect metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can be taken up by cells via passive diffusion or facilitated transport, and it can accumulate in specific cellular compartments. The distribution of this compound can influence its localization and activity within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is primarily localized in the endoplasmic reticulum and Golgi apparatus, where it participates in the prenylation of proteins . This localization is essential for its function in regulating protein activity and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-buten-1-OL can be synthesized through several methods. One common method involves the hydration of isoprene in the presence of phenylacetate. Another method includes the reaction of dimethyl vinylcarbinol with diluted sulfuric acid .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-methyl-3-butyn-2-ol. This process typically involves the use of palladium or platinum catalysts under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-buten-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide in petroleum ether at room temperature.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogens such as chlorine or bromine in the presence of a suitable solvent.

Major Products:

    Oxidation: 2-Methyl-2-butenal.

    Reduction: 2-Methyl-2-butanol.

    Substitution: Halogenated derivatives like 2-chloro-2-methyl-2-buten-1-OL.

Scientific Research Applications

2-Methyl-2-buten-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-buten-1-OL involves its interaction with various molecular targets and pathways. In oxidation reactions, it undergoes the addition of oxidizing agents to its double bond, leading to the formation of aldehydes or ketones. In reduction reactions, it interacts with reducing agents to form alcohols. The specific pathways and molecular targets depend on the type of reaction and the conditions used .

Comparison with Similar Compounds

    2-Methyl-2-propen-1-OL: Similar in structure but with a different position of the double bond.

    3-Methyl-2-buten-1-OL: Similar in structure but with a different position of the methyl group.

    2-Buten-1-OL: Similar in structure but without the methyl group.

Uniqueness: 2-Methyl-2-buten-1-OL is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and be used in diverse applications. Its double bond and hydroxyl group make it a versatile compound in organic synthesis .

Properties

IUPAC Name

(E)-2-methylbut-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-3-5(2)4-6/h3,6H,4H2,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJDKFPXHQRVMV-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063553, DTXSID70197971
Record name 2-Buten-1-ol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylbut-2-en-1-ol, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Green oily aroma
Record name 2-Methylbut-2-en-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1606/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

137.00 °C. @ 760.00 mm Hg
Record name 2-Methyl-2-buten-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034465
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble, Soluble (in ethanol)
Record name 2-Methylbut-2-en-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1606/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.863-0.869
Record name 2-Methylbut-2-en-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1606/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

497-02-9, 4675-87-0
Record name 2-Methylbut-2-en-1-ol, (2E)-
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Record name 2-Methyl-2-buten-1-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Buten-1-ol, 2-methyl-
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Record name 2-Buten-1-ol, 2-methyl-
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Record name 2-Methylbut-2-en-1-ol, (2E)-
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Record name 2-methyl-2-buten-1-ol
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Record name (2E)-2-methylbut-2-en-1-ol
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Record name 2-METHYLBUT-2-EN-1-OL, (2E)-
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Record name 2-Methyl-2-buten-1-ol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of 2-Methyl-2-buten-1-ol in the context of the provided research?

A1: The provided research primarily focuses on this compound as a constituent of essential oils extracted from various plants like Paederia scandens [], Trigonella foenum-graecum (fenugreek) [], and Rhodiola Crenulata []. It is identified as a volatile compound contributing to the aroma profile of these plants.

Q2: Can you elaborate on the occurrence of this compound in Paederia scandens?

A2: In the essential oil of fresh Paederia scandens (Lour.) Merr., this compound constitutes 3.32% of the total identified components []. This makes it one of the significant volatile compounds present in this plant species.

Q3: Besides its presence in essential oils, has this compound been investigated in other biological contexts?

A3: Yes, research has explored the stereospecific reduction of this compound by the bacterium Clostridium kluyveri []. This study demonstrated the bacterium's ability to convert (E)-2-Methyl-2-buten-1-ol to (R)-2-methyl-1-butanol with high stereoselectivity using ethanol as an electron donor.

Q4: Are there any studies looking at the impact of environmental factors on this compound levels in plants?

A4: Research on Coffea arabica beans showed that environmental factors like temperature and soil water content significantly influence the levels of various volatile compounds, including this compound []. Notably, a 2°C temperature increase demonstrated a more substantial impact than a 100 mm increase in soil water content.

Q5: How does the aroma profile of this compound contribute to food science?

A5: In the context of roasted poultry byproducts, this compound is a dominant volatile compound contributing to the overall aroma []. This highlights its potential importance in developing flavor profiles for processed food products.

Q6: Are there any known synthetic routes for the production of this compound or its derivatives?

A6: While not directly discussed in the provided abstracts, one study mentions the synthesis of (Z)-4-chloro-2-methyl-2-buten-1-ol acetate, a derivative of this compound, using a stereoselective Wittig reaction []. This suggests the possibility of utilizing similar synthetic strategies for this compound itself.

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